3-amino-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-amino-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple fused rings, including indeno, thieno, and pyridine moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate substituents. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the selection of suitable solvents and catalysts is crucial to achieve the desired reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The presence of amino and nitro groups allows for oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-amino-4-(4-aminophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-amino-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and proteins can lead to anticancer activities by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds are also known for their potential therapeutic applications.
Uniqueness
What sets 3-amino-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide apart is its unique combination of fused rings and functional groups, which contribute to its distinct chemical reactivity and biological activities. This compound’s ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile candidate for further research and development.
Properties
Molecular Formula |
C21H12N4O4S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
12-amino-10-(4-nitrophenyl)-8-oxo-14-thia-16-azatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,12,15-heptaene-13-carboxamide |
InChI |
InChI=1S/C21H12N4O4S/c22-16-14-13(9-5-7-10(8-6-9)25(28)29)15-17(24-21(14)30-19(16)20(23)27)11-3-1-2-4-12(11)18(15)26/h1-8H,22H2,(H2,23,27) |
InChI Key |
KDZNPDPGHNRHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C4C(=C(SC4=N3)C(=O)N)N)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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